3-Fluorobenzamidine hydrochloride
Overview
Description
3-Fluorobenzamidine hydrochloride is a synthetic compound that has attracted widespread interest due to its unique physical and chemical properties. It has a molecular formula of C7H8ClFN2 and a molecular weight of 174.6 g/mol. It is also known by the synonyms 3-Fluorobenzenecarboximidamide hydrochloride and 3-Fluorobenzimidamide hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Fluorobenzamidine hydrochloride consists of a benzene ring with an amine group and a fluorine atom attached to it . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
3-Fluorobenzamidine hydrochloride is a white solid . It has a molecular weight of 174.6 g/mol and a molecular formula of C7H8ClFN2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the literature.Scientific Research Applications
3-Fluorobenzamidine hydrochloride is a pyridine that inhibits viral replication .
Application
It binds to the capsid protein of the virus, inhibiting the assembly and release of new virions . 3-Fluorobenzamidine hydrochloride has shown affinity for the same site as a number of other antiviral drugs .
Safety And Hazards
properties
IUPAC Name |
3-fluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQHILAOJSVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499001 | |
Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzamidine hydrochloride | |
CAS RN |
75207-72-6 | |
Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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